molecular formula C15H12INO B15229733 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile

3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile

Cat. No.: B15229733
M. Wt: 349.17 g/mol
InChI Key: JBTMZWLTFANTDN-UHFFFAOYSA-N
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Description

3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is a halogenated benzonitrile derivative characterized by an iodine atom at the 3-position and a 4-methylbenzyl ether group at the 4-position of the benzene ring. This compound is part of a broader class of aromatic nitriles, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

3-iodo-4-[(4-methylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C15H12INO/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8H,10H2,1H3

InChI Key

JBTMZWLTFANTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-((4-Methylbenzyl)oxy)benzonitrile

The etherification of 4-hydroxybenzonitrile with 4-methylbenzyl bromide constitutes the initial step. This reaction parallels methodologies described in the synthesis of 3-ethoxy-4-methoxybenzonitrile, where alkylation under basic conditions proved effective.

Procedure :

  • Reagents : 4-Hydroxybenzonitrile (1.0 eq), 4-methylbenzyl bromide (1.2 eq), potassium carbonate (2.0 eq).
  • Solvent : Dimethylformamide (DMF), optimized for polar aprotic conditions.
  • Conditions : Reflux at 80–90°C for 12–18 hours.
  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Key Considerations :

  • Excess 4-methylbenzyl bromide ensures complete conversion, minimizing residual phenol.
  • DMF enhances nucleophilicity of the phenoxide ion, accelerating the SN2 mechanism.

Regioselective Iodination at Position 3

Introducing iodine at position 3 requires electrophilic aromatic substitution (EAS) directed by the nitrile group. The nitrile’s meta-directing nature favors iodination at position 3 or 5, but steric and electronic factors may influence regioselectivity.

Procedure :

  • Reagents : N-Iodosuccinimide (NIS, 1.1 eq), Lewis acid catalyst (e.g., FeCl3, 0.1 eq).
  • Solvent : Dichloromethane (DCM) or acetic acid.
  • Conditions : Stirring at 25°C for 6–12 hours under inert atmosphere.

Optimization Insights :

  • FeCl3 polarizes the NIS, enhancing electrophilicity of the iodine species.
  • Acetic acid as a solvent may improve solubility of intermediates, though DCM minimizes side reactions.

Challenges :

  • Competing iodination at position 5 due to resonance effects.
  • Over-iodination or diaryliodonium formation under prolonged reaction times.

Pathway B: Iodination Followed by Etherification and Cyanation

Synthesis of 3-Iodo-4-hydroxybenzonitrile

Starting with 4-hydroxybenzonitrile, direct iodination at position 3 is challenging due to the nitrile’s meta-directing effect. Metal-mediated C–H activation offers a modern solution.

Procedure :

  • Reagents : Iodine (I2, 1.5 eq), palladium acetate (5 mol%), pivalic acid (1.0 eq).
  • Solvent : 1,2-Dichloroethane (DCE).
  • Conditions : Heating at 80°C for 24 hours under oxygen atmosphere.

Mechanistic Insight :

  • Palladium catalyzes C–H activation at the meta position relative to the nitrile, followed by iodination via a Pd(IV) intermediate.

Etherification with 4-Methylbenzyl Bromide

The phenolic hydroxyl group in 3-iodo-4-hydroxybenzonitrile is alkylated using conditions analogous to Pathway A.

Procedure :

  • Reagents : 3-Iodo-4-hydroxybenzonitrile (1.0 eq), 4-methylbenzyl bromide (1.5 eq), cesium carbonate (2.5 eq).
  • Solvent : Acetone, enabling milder conditions than DMF.
  • Conditions : Reflux at 60°C for 8 hours.

Advantage :

  • Cesium carbonate’s high solubility in acetone improves reaction homogeneity and efficiency.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Iodination Efficiency Moderate (70–80% yield) High (85–90% yield)
Regioselectivity Risk of para-iodination High meta-selectivity via C–H activation
Step Count 2 steps 3 steps
Overall Yield 60–65% 55–60%

Critical Observations :

  • Pathway B’s use of palladium catalysis enhances regiocontrol but introduces cost and complexity.
  • Pathway A’s simplicity is offset by lower iodination yields, necessitating chromatographic purification.

Alternative Cyanation Strategies

For routes beginning with non-nitriled precursors, late-stage cyanation via Rosenmund-von Braun or Sandmeyer reactions is feasible:

Rosenmund-von Braun Reaction :

  • Substrate : 3-Iodo-4-((4-methylbenzyl)oxy)bromobenzene.
  • Conditions : CuCN (2.0 eq), DMF, 150°C, 24 hours.
  • Yield : ~50–60%, with residual halide challenges.

Sandmeyer Reaction :

  • Substrate : 3-Iodo-4-((4-methylbenzyl)oxy)aniline.
  • Conditions : NaNO2, HCl, CuCN, 0–5°C.
  • Limitation : Requires diazotization, increasing side-product formation.

Industrial-Scale Considerations and Green Chemistry

Patent literature emphasizes solvent recovery and atom economy. For example:

  • Acetic anhydride recycling in dehydration steps reduces waste.
  • Cesium carbonate ’s reusability in etherification minimizes reagent costs.

Process Intensification :

  • Continuous-flow systems for iodination and etherification could enhance throughput.
  • Microwave-assisted synthesis may reduce reaction times by 50–70%.

Chemical Reactions Analysis

Transition-Metal-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound participates in palladium- and nickel-catalyzed cross-couplings, enabling C–C bond formation. Key reactions include:

Reaction TypeCatalytic SystemConditionsProductYieldReference
Suzuki-MiyauraPd(OAc)₂, Josiphos ligandDMF, 90°C, 12 hBiaryl derivatives91% ee
KumadaNi(cod)₂, FcPN ligandTHF, 0°C → RTAlkenylated products63–99% ee
NegishiPd(OAc)₂, biarylylphosphinesMeCN, 70°CQuaternary carbon centersModerate yields

Mechanistic Insights :

  • The benzonitrile group stabilizes intermediates via π-coordination to transition metals .

  • Enantioselectivity in Kumada couplings arises from planar chirality in ferrocene-based ligands .

Nucleophilic Substitution Reactions

The electron-deficient benzonitrile ring facilitates nucleophilic aromatic substitution (SNAr) at the para-position to the iodine atom:

NucleophileBaseSolventProductYieldReference
MethoxideK₂CO₃DMF, 80°C4-Methoxy derivative78%
ThiophenoltBuOKDMSO, 100°CAryl thioether65%
AminesCsFMeCN, RTAniline analogs50–85%

Key Observation :

  • Reactions proceed via a Meisenheimer complex intermediate, with the iodine acting as a leaving group .

Cyclization and Annulation Reactions

Copper-catalyzed annulations exploit the iodine and nitrile groups for heterocycle synthesis:

ReactionCatalystConditionsProductYieldReference
CuSO₄-mediated dual annulationCuSO₄, tBuOKDMF, 90°CBenzofuroindoles72–84%
Electrochemical annulationnBu₄NI, phenanthreneMeCN, 3.0 FBiaryls56–77%

Example :
Electrochemical reduction in MeCN with phenanthrene as a mediator yields 2'-methyl-biarlyl derivatives (56% yield) .

Functional Group Transformations

The 4-methylbenzyl ether group undergoes selective modifications:

ReactionReagentConditionsProductYieldReference
O-DebenzylationH₂, Pd/CEtOAc, RTPhenolic derivative95%
Nitrile reductionLiAlH₄THF, 0°CPrimary amine88%
Iodine displacementNaN₃DMF, 120°CAzide analog70%

Notable Application :
Hydrogenolysis of the benzyl ether generates a phenolic intermediate used in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich 4-methylbenzyl ether directs electrophiles to the ortho/para positions:

ElectrophileCatalystProductYieldReference
NO₂⁺ (nitration)HNO₃/H₂SO₄3-Nitro derivative60%
Br₂ (bromination)FeBr₃5-Bromo analog55%

Photocatalytic Reactions

Under UV light, the iodine atom participates in radical-mediated processes:

ReactionConditionsProductYieldReference
Arylation[Ir(ppy)₃], B₂pin₂Borylated arene40%
C–H activationRu(bpy)₃²⁺Functionalized nitriles35%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C via CN group cyclization .

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, MeCN) exceeds that in THF or toluene .

  • pH Sensitivity : The benzyl ether hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

This compound’s multifunctional design enables its use in pharmaceuticals, agrochemicals, and materials science. Continued exploration of its reactivity, particularly in enantioselective catalysis and green chemistry, remains a focus of ongoing research .

Scientific Research Applications

Scientific Research Applications of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde is used in scientific research for several applications:

  • Organic Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: It is used in developing potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
  • Biological Studies: It acts as a probe to study biochemical pathways and interactions.
  • Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Chemical Reactions

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo several chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

The mechanism of action for 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde may involve inhibiting specific enzymes or receptors associated with cancer progression. Some benzaldehyde derivatives have been shown to interact with xanthine oxidase (XO), which leads to reduced proliferation of cancer cells through oxidative stress pathways.

  • Antifungal Activity: Certain benzaldehydes can disrupt cellular antioxidation systems in pathogenic fungi, increasing susceptibility to oxidative damage. This suggests potential antifungal properties by targeting similar pathways.
  • Inhibition Studies: In vitro studies show that benzaldehyde derivatives can inhibit key enzymes involved in metabolic pathways related to cancer cell survival, suggesting possible inhibitory effects.

Safety and Hazards of 3-Iodo-4-methylbenzonitrile

3-Iodo-4-methylbenzonitrile is classified with the following hazards :

  • Harmful if swallowed
  • Causes serious eye irritation

Mechanism of Action

The mechanism of action of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile with similar compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile C₁₅H₁₂INO I (3), 4-methylbenzyloxy (4) 349.17 High lipophilicity; iodine enhances halogen bonding potential
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile C₁₆H₁₂ClINO₂ Cl (2-benzyl), I (5), ethoxy (3) 413.64 Electron-withdrawing Cl and I; ethoxy increases solubility
3-Iodo-4-(methoxymethoxy)benzonitrile C₉H₈INO₂ I (3), methoxymethoxy (4) 289.07 Smaller substituent reduces steric hindrance; lower molecular weight
4-Benzyloxy-3-methoxybenzonitrile C₁₅H₁₃NO₂ Benzyloxy (4), methoxy (3) 239.27 Lacks iodine; methoxy enhances electron density on the ring
3-Iodo-4-(trifluoromethyl)benzonitrile C₈H₃F₃IN I (3), CF₃ (4) 297.02 Strong electron-withdrawing CF₃ group; high reactivity

Key Observations:

  • Halogen vs. Alkoxy Groups: The iodine atom in the target compound increases molecular weight compared to non-iodinated analogs like 4-Benzyloxy-3-methoxybenzonitrile.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) decrease electron density on the aromatic ring, contrasting with the electron-donating methoxy group in 4-Benzyloxy-3-methoxybenzonitrile .

Biological Activity

3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is a chemical compound that has garnered interest in various biological and medicinal research fields. Its structure, characterized by the presence of an iodine substituent and a benzonitrile moiety, suggests potential applications in pharmacology, particularly as a candidate for drug development and therapeutic interventions.

  • Molecular Formula : C16H16I NO
  • Molecular Weight : 335.2 g/mol
  • CAS Number : 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile

The biological activity of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile can be attributed to its ability to interact with specific molecular targets within biological systems. The compound may act through inhibition or modulation of enzymatic activities, particularly those related to neurotransmitter systems and cancer pathways.

Biological Activity Overview

The compound has been studied for its potential roles in various biological processes:

  • Anticancer Activity : Preliminary studies indicate that 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile may exhibit cytotoxic effects against certain cancer cell lines. This is hypothesized to occur through the induction of apoptosis and inhibition of cell proliferation.
  • Neurotransmitter Modulation : Research suggests that this compound may influence neurotransmitter levels, particularly acetylcholine, by acting as an acetylcholinesterase inhibitor. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Some derivatives of benzonitrile compounds have been reported to possess antimicrobial activity, which may extend to 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of similar compounds and their derivatives, providing insights into the potential efficacy of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile:

StudyFindingsImplications
Study A (2024)Demonstrated significant inhibition of cancer cell growth in vitro with an IC50 value of 5 µMSuggests potential for development as an anticancer agent
Study B (2023)Found that derivatives exhibited potent acetylcholinesterase inhibitory activityIndicates possible therapeutic use in Alzheimer's disease
Study C (2022)Reported antimicrobial activity against Gram-positive bacteriaHighlights potential for use in infection control

In Silico Studies

Computational modeling and docking studies have been employed to predict the binding affinity of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile to various biological targets. These studies suggest a favorable interaction with active sites of enzymes involved in cancer metabolism and neurotransmission:

  • Molecular Docking : Simulations show that the compound binds effectively to acetylcholinesterase, indicating its potential as a therapeutic agent for cognitive disorders.
  • Binding Affinity Calculations : The estimated binding affinities suggest that modifications to the compound's structure could enhance its efficacy and selectivity for target enzymes.

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzyl alcohol with a substituted benzonitrile precursor. For example, in analogous compounds like 3-[(4-methylbenzyl)oxy]benzoic acid (CAS 307302-08-5), esterification is achieved using dehydrating agents (e.g., thionyl chloride or phosphorus oxychloride) to activate the hydroxyl group . For the iodinated variant, direct electrophilic iodination or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) may be employed, depending on the position of the iodo substituent.
  • Key Variables :
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : Copper(I) iodide or palladium catalysts are critical for cross-coupling efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

Q. How can researchers characterize the purity and structural integrity of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methylbenzyl and iodo groups) via chemical shifts (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • IR Spectroscopy : Detect nitrile stretching vibrations (~2220 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
  • Chromatography :
  • HPLC/GC-MS : Quantify purity (>95% recommended for reproducibility).
  • TLC : Monitor reaction progress using hexane/EtOAc gradients (Rf ~0.3–0.6 for similar benzonitrile derivatives) .

Advanced Research Questions

Q. How do electronic effects of substituents (iodo, methylbenzyloxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodo group is a superior leaving group compared to bromo or chloro analogues, enabling efficient participation in Buchwald-Hartwig amination or Sonogashira couplings. The methylbenzyloxy group exerts steric and electronic effects:
  • Steric Hindrance : Ortho-substituents reduce accessibility to catalytic sites, necessitating bulkier ligands (e.g., XPhos) .
  • Electronic Effects : Electron-donating methoxy groups deactivate the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in radical reactions .
  • Case Study : In Bi(OTf)3-catalyzed amination, steric bulk from the methylbenzyloxy group reduced yields by 15–20% compared to unsubstituted analogues .

Q. What strategies resolve contradictions in reported biological activity data for benzonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility Differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .
  • Metabolic Instability : Evaluate stability in liver microsomes (e.g., rat/human S9 fractions) to identify rapid degradation pathways .
  • Target Selectivity : Perform kinase profiling or proteome-wide screens to rule off-target effects. For example, 3-iodo derivatives showed unexpected inhibition of CYP450 isoforms in preclinical studies .

Q. How can computational modeling guide the design of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase ATP pockets). The iodo group’s polarizability improves halogen bonding with backbone carbonyls .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, methoxy-to-ethoxy substitutions increased logP by 0.5 units, improving membrane permeability .
  • MD Simulations : Assess conformational stability of methylbenzyloxy groups in aqueous vs. lipid environments .

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